REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1COCC1.Cl[C:15]1[CH:20]=[CH:19][C:18]([CH2:21][OH:22])=[CH:17][N:16]=1.[CH3:23][N:24]1[CH:28]=[C:27](B2OC(C)(C)C(C)(C)O2)[CH:26]=[N:25]1>C(OCC)(=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O>[CH3:23][N:24]1[CH:28]=[C:27]([C:15]2[N:16]=[CH:17][C:18]([CH2:21][OH:22])=[CH:19][CH:20]=2)[CH:26]=[N:25]1 |f:0.1.2.3,8.9.10.11|
|
Name
|
|
Quantity
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8 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1)CO
|
Name
|
|
Quantity
|
797 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
potassium phosphate
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
341 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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were added
|
Type
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CUSTOM
|
Details
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the resulting solution was capped
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Type
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TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
WASH
|
Details
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The organic solution was washed 1× with saturated aqueous sodium bicarbonate and 1× with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 30-100% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)C1=CC=C(C=N1)CO
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |